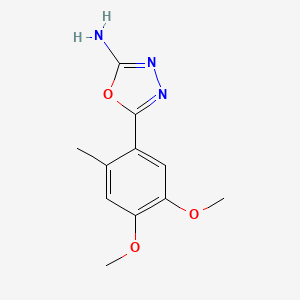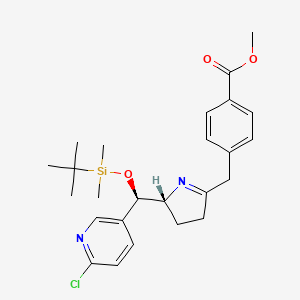
3-Chloropyrazine-2,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropyrazine-2,5-dicarbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C6HClN4. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 3-position and two cyano groups at the 2- and 5-positions.
準備方法
Synthetic Routes and Reaction Conditions
3-Chloropyrazine-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloropyrazine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the dicarbonitrile product .
Another method involves the nucleophilic substitution of chlorine in this compound with various arylamines. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Chloropyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: this compound can participate in cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as arylamines, thiols, and alkoxides; solvents like DMF and acetonitrile; bases like triethylamine and potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Various arylamino, thio, and alkoxy derivatives of pyrazine.
Cyclization Products: Heterocyclic compounds with potential biological activity.
科学的研究の応用
3-Chloropyrazine-2,5-dicarbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and antitumor agents.
Materials Science: The compound is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a precursor for the synthesis of compounds that can modulate biological pathways and targets, making it valuable in drug discovery and development.
Industrial Applications: This compound is used in the production of agrochemicals, dyes, and pigments.
作用機序
The mechanism of action of 3-chloropyrazine-2,5-dicarbonitrile is primarily related to its ability to interact with biological targets through its reactive functional groups. The cyano groups and the chlorine atom enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity .
Molecular Targets and Pathways
類似化合物との比較
Similar Compounds
3-Bromopyrazine-2,5-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine.
3-Fluoropyrazine-2,5-dicarbonitrile: Contains a fluorine atom, leading to variations in chemical properties and applications.
3-Iodopyrazine-2,5-dicarbonitrile:
Uniqueness
3-Chloropyrazine-2,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications .
特性
CAS番号 |
918410-50-1 |
|---|---|
分子式 |
C6HClN4 |
分子量 |
164.55 g/mol |
IUPAC名 |
3-chloropyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C6HClN4/c7-6-5(2-9)10-3-4(1-8)11-6/h3H |
InChIキー |
ALLUGGDOETVHSP-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C(=N1)C#N)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)

![Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12907588.png)











